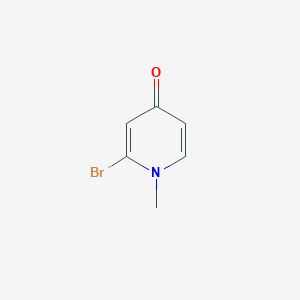

2-Bromo-1-methylpyridin-4(1H)-one

Description

Strategies for the Direct Bromination of Pyridinone Systems

Direct bromination of the pre-formed 1-methylpyridin-4(1H)-one ring is a common and straightforward approach. This typically involves an electrophilic aromatic substitution mechanism.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the case of 1-methylpyridin-4(1H)-one, the pyridinone ring acts as the nucleophile, attacking an electrophilic bromine species. masterorganicchemistry.comyoutube.com The reaction proceeds via a positively charged intermediate known as an arenium ion or Wheland intermediate, which then loses a proton to restore aromaticity. wikipedia.org

The reactivity and orientation of substitution on the pyridinone ring are influenced by the existing substituents. The nitrogen atom's electronegativity generally deactivates the pyridine (B92270) ring towards electrophilic attack compared to benzene. wikipedia.orgquimicaorganica.org However, the carbonyl group at the 4-position and the methyl group on the nitrogen atom direct the incoming electrophile.

Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can significantly impact the yield and regioselectivity. For instance, bromination of 1,4-dihydropyridines with NBS is often carried out in methanol (B129727). mdpi.com

A study on the bromination of a related compound, 1-methyl-piperidin-4-one, utilized NBS in diethyl ether with ammonium (B1175870) acetate, resulting in the 3-bromo derivative in good yield. google.com This suggests that direct bromination of 1-methylpyridin-4(1H)-one likely favors substitution at the 3-position due to the directing effects of the carbonyl and N-methyl groups.

Table 1: Comparison of Brominating Agents for Electrophilic Aromatic Substitution

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | Lewis acid catalyst (e.g., FeBr₃) | High reactivity | Can lead to over-bromination; corrosive |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Milder conditions, better regioselectivity | Higher cost, potential for side reactions |

Achieving high regioselectivity is a critical challenge in the halogenation of substituted pyridinones. The electronic and steric properties of the substituents on the ring dictate the position of bromination. For 1-methylpyridin-4(1H)-one, the 2- and 3-positions (ortho and meta to the carbonyl group, respectively) are potential sites for electrophilic attack.

The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), has been shown to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. nih.govnih.gov This approach could potentially be applied to the synthesis of 2-Bromo-1-methylpyridin-4(1H)-one to favor substitution at the desired position. The high ionizing power and low nucleophilicity of HFIP can stabilize the cationic intermediate and influence the regiochemical outcome. nih.gov

Synthesis via Functional Group Interconversion of Precursor Compounds

An alternative to direct bromination is the synthesis of this compound from precursor molecules already containing a nitrogen or nitro functional group at the 2-position, which can then be converted to a bromine atom.

The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a halide via a diazonium salt intermediate. organic-chemistry.orgaccessscience.com This process, known as diazotization, involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org Subsequent treatment with a copper(I) bromide solution facilitates the displacement of the diazonium group with a bromine atom.

This strategy can be applied to the synthesis of this compound starting from 2-amino-1-methylpyridin-4(1H)-one. The key steps would be:

Diazotization: Reaction of 2-amino-1-methylpyridin-4(1H)-one with sodium nitrite in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. orgsyn.org

Halogen Displacement: The in situ generated diazonium salt is then treated with a copper(I) bromide catalyst to yield this compound.

This method is often highly efficient and provides excellent regiochemical control, as the position of the bromine atom is predetermined by the location of the initial amino group. Similar procedures have been successfully employed for the synthesis of various bromopyridines. google.comgoogle.comresearchgate.netchemicalbook.comgoogle.com

Table 2: Typical Reaction Conditions for Diazotization-Halogenation

| Step | Reagents | Temperature (°C) | Key Considerations |

| Diazotization | NaNO₂, HBr | 0–5 | Maintaining low temperature is crucial to prevent premature decomposition of the diazonium salt. |

| Halogen Displacement | CuBr | Room Temperature to mild heating | The copper catalyst is essential for the efficient displacement of the diazonium group. |

Another precursor-based approach involves the conversion of a nitropyridinone derivative. This two-step process would entail:

Reduction of the Nitro Group: The synthesis would commence with 2-nitro-1-methylpyridin-4(1H)-one. The nitro group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Diazotization and Halogenation: The resulting 2-amino-1-methylpyridin-4(1H)-one would then undergo diazotization and subsequent bromination as described in the previous section.

This route offers an alternative starting point and can be advantageous depending on the availability and cost of the respective nitropyridinone precursor. The synthesis of related bromonitropyridines often involves the use of phosphorus oxybromide (POBr₃). chemicalbook.comchemicalbook.com

Multi-Component and Domino Reaction Sequences Leading to this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. nih.govrsc.orgfrontiersin.org While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to construct the core pyridinone ring with the desired substitution pattern.

For example, a convergent synthesis could potentially involve the reaction of a β-ketoester, an amine (methylamine), and a bromine-containing building block in a Hantzsch-type pyridine synthesis. The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov Modifications of this reaction could incorporate a bromine source to directly yield a bromo-substituted pyridinone.

Domino reactions, which involve a series of intramolecular reactions triggered by a single event, could also be envisioned for the synthesis of this target molecule. A potential strategy could involve an initial N-arylation followed by a cascade of rearrangements and cyclizations to form the functionalized pyridinone ring. acs.org

While these advanced strategies are currently more speculative for the specific synthesis of this compound, they represent a promising area for future research to develop more efficient and sustainable synthetic routes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO |

|---|---|

Molecular Weight |

188.02 g/mol |

IUPAC Name |

2-bromo-1-methylpyridin-4-one |

InChI |

InChI=1S/C6H6BrNO/c1-8-3-2-5(9)4-6(8)7/h2-4H,1H3 |

InChI Key |

CBMDWISCAGVICO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C=C1Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Scalability and Optimization of Synthetic Protocols

The industrial production of 2-bromo-1-methylpyridin-4(1H)-one necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. The optimization of reaction conditions and the ability to scale up the process are therefore critical considerations. A common scalable approach involves the synthesis of a key intermediate, 2-methyl-4-bromopyridine, followed by N-methylation and subsequent oxidation/hydroxylation to yield the final product.

A patented method highlights a scalable synthesis for 2-methyl-4-bromopyridine, a crucial precursor. google.com This process begins with the condensation reaction of diethyl malonate and an alkali metal to form a salt. This is followed by the addition of a toluene (B28343) solution of 2-chloro-4-nitropyridine (B32982), leading to a condensation reaction and subsequent decarboxylation under acidic conditions to yield 2-methyl-4-nitropyridine. The nitro group is then reduced to an amino group via hydrogenation in the presence of a Pd/C catalyst, using methanol (B129727) as a solvent, to produce 2-methyl-4-aminopyridine (B1174260). google.com The final step in forming the intermediate is a Sandmeyer-type reaction where 2-methyl-4-aminopyridine is treated with an acid to form a salt, which is then reacted with bromine and a sodium nitrite (B80452) solution at low temperatures. google.com The pH is subsequently adjusted to the alkaline range to yield 2-methyl-4-bromopyridine with a reported molar yield of 95%. google.com This method is described as having mild reaction conditions, being easy to operate, and having simple after-treatment, making it suitable for large-scale industrial production. google.com

Further optimization of related synthetic steps, such as the Suzuki coupling of bromopyridine derivatives, has been explored to improve yield and efficiency. For instance, in the synthesis of 2-methyl-4-phenylpyridine, a derivative of 4-bromo-2-methylpyridine, the use of a mixed solvent system of water/1,4-dioxane (5:1) and the catalyst system of K₂CO₃ and Pd(dppf)Cl₂ under microwave conditions (120 °C) has been shown to increase the reaction yield by 30% to a total yield of 81%. researchgate.net Such optimization strategies for related compounds can inform the scalable synthesis of this compound.

The subsequent N-methylation of the pyridine (B92270) ring and the introduction of the oxo-group at the 4-position represent the final transformations to obtain this compound. While specific scalable protocols for these final steps for this exact molecule are not extensively detailed in the provided search results, general methodologies for N-methylation of pyridines and the conversion of pyridines to pyridin-4-ones are well-established in organic synthesis and can be adapted for large-scale production.

The scalability of the entire process is contingent on several factors, including the availability and cost of starting materials, the efficiency of each synthetic step, and the ease of purification of intermediates and the final product. The table below summarizes key aspects of a potential scalable synthetic protocol based on the synthesis of the 2-methyl-4-bromopyridine intermediate. google.com

Table 1: Key Parameters for the Scalable Synthesis of 2-Methyl-4-bromopyridine Intermediate

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Reported Yield |

| 1. Condensation & Decarboxylation | Diethyl malonate, 2-Chloro-4-nitropyridine | Alkali metal, Acid | Toluene | - | Not specified |

| 2. Hydrogenation Reduction | 2-Methyl-4-nitropyridine | Pd/C | Methanol | Hydrogenation | Not specified |

| 3. Bromination | 2-Methyl-4-aminopyridine | HBr, Bromine, Sodium nitrite | Water | -5 to 0 °C | 95% |

This structured approach, focusing on the optimization of each step, allows for the efficient and scalable production of the key intermediate, which is then converted to the final product, this compound. The principles of process optimization, such as catalyst selection and solvent systems demonstrated in related syntheses, are crucial for achieving a commercially viable manufacturing process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Specific data from ¹H and ¹³C NMR, along with two-dimensional techniques, would be required for a full structural assignment.

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), would provide information about the electronic environment and connectivity of the hydrogen atoms in the pyridinone ring and the methyl group. The expected signals would correspond to the protons at positions 3, 5, and 6 of the ring, as well as the N-methyl protons.

Table 1: Hypothetical ¹H NMR Data for 2-Bromo-1-methylpyridin-4(1H)-one

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-CH₃ | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

¹³C NMR spectroscopy would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon (C-4), the bromine-substituted carbon (C-2), and the other ring carbons, as well as the N-methyl carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| N-CH₃ | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₆H₆BrNO). This is a critical step in verifying the identity of a synthesized compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the pyridinone ring, C-N stretching, C-H stretching and bending vibrations of the aromatic ring and methyl group, and the C-Br stretching vibration.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Data not available |

| C=C (Aromatic) | Data not available |

| C-N Stretch | Data not available |

| C-H (Aromatic) | Data not available |

| C-H (Alkyl) | Data not available |

| C-Br Stretch | Data not available |

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. This analysis yields a characteristic fingerprint spectrum.

Detailed Research Findings: A thorough search of scientific databases and literature did not yield any specific Raman spectroscopic data for this compound. Consequently, characteristic peak positions and their corresponding vibrational assignments are not available.

Table 1: Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | Data not available |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its chromophoric system. The wavelength of maximum absorbance (λmax) is a key parameter derived from this technique.

Detailed Research Findings: No experimental UV-Vis absorption spectra for this compound have been reported in the available literature. Therefore, details regarding its λmax values and the nature of its electronic transitions remain undetermined.

Table 2: UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

Detailed Research Findings: There are no published single-crystal X-ray diffraction studies for this compound. As a result, its solid-state molecular architecture, including crystallographic parameters, has not been experimentally elucidated.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is applicable for the study of radical intermediates or specific electronic states of a molecule.

Detailed Research Findings: No studies involving the generation of radical species from this compound and their subsequent analysis by ESR spectroscopy were found in the scientific literature. Therefore, there is no available data on the g-values or hyperfine coupling constants for any potential radical intermediates of this compound.

Table 4: ESR Spectroscopy Data for Radical Intermediates of this compound

| Radical Species | g-value | Hyperfine Coupling Constants (G) |

| Data not available | Data not available | Data not available |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Methylpyridin 4 1h One

Nucleophilic Substitution Reactions at the C-2 Bromine Center

The bromine atom at the C-2 position of the 2-bromo-1-methylpyridin-4(1H)-one scaffold serves as a good leaving group in nucleophilic substitution reactions. The electron-deficient nature of the pyridine (B92270) ring, particularly at the C-2 and C-6 positions, facilitates the attack of nucleophiles. researchgate.net This section details the reactions with various classes of nucleophiles.

Reaction with Carbon-Based Nucleophiles

The substitution of the C-2 bromine with carbon-based nucleophiles provides a direct route for the formation of new carbon-carbon bonds. While specific studies on this compound are not extensively documented, related structures like 2-chloro-4-nitropyridine (B32982) have been shown to react with carbanions such as those derived from diethyl malonate. google.com In a typical reaction, the carbanion, generated by a base, attacks the electrophilic carbon at the 2-position, displacing the bromide ion. This type of reaction is fundamental in building more complex molecular scaffolds.

Reaction with Diethyl Malonate (Hypothetical Example)

| Reactant | Nucleophile | Base | Solvent | Product |

|---|

Reaction with Nitrogen-Based Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily react with 2-halopyridines to form the corresponding amino-substituted pyridines. The reaction of 2-bromo-4-methylpropiophenone with methylamine (B109427) is a known transformation in the synthesis of certain compounds, highlighting the reactivity of a bromine atom alpha to a carbonyl group, a feature electronically similar to the C-2 bromine in the target pyridinone. chemicalbook.com The lone pair of electrons on the nitrogen atom of the amine attacks the C-2 carbon, leading to the displacement of the bromide.

Reaction with a Primary Amine (Representative)

| Reactant | Nucleophile | Base | Solvent | Product |

|---|

Reaction with Oxygen and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, like alcohols and phenols, and sulfur-based nucleophiles, such as thiols, can also displace the bromine atom at the C-2 position. These reactions typically proceed under basic conditions to generate the corresponding alkoxide or thiolate, which then acts as the active nucleophile. researchgate.net The resulting 2-alkoxy or 2-thioalkyl pyridinones are valuable intermediates in organic synthesis. The greater nucleophilicity of sulfur compared to oxygen often leads to faster reaction rates with thiols. msu.edu

Reaction with a Thiol (Representative)

| Reactant | Nucleophile | Base | Solvent | Product |

|---|

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgnobelprize.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. 2-Bromopyridines are known to be effective electrophilic partners in Suzuki couplings. researchgate.net For instance, 2-bromo-4-methylpyridine (B133514) has been coupled with 2,4-difluorophenylboronic acid. nih.gov

Suzuki-Miyaura Coupling with Phenylboronic Acid

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

|---|

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. google.comorganic-chemistry.orgwikipedia.org This reaction is a versatile method for the alkenylation of aryl and vinyl halides. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org While specific examples with this compound are scarce in the literature, N-methylated-4-chloropyridinium salts have been used to generate ligands for palladium-catalyzed Heck reactions, demonstrating the relevance of this class of compounds in the context of Heck chemistry. tubitak.gov.tr

Heck-Mizoroki Coupling with Styrene (Hypothetical Example)

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, the bromine atom at the C2 position serves as the halide partner, enabling the introduction of various alkyne moieties. The reaction is typically carried out under mild, basic conditions, making it tolerant of a wide array of functional groups. wikipedia.orgorganic-chemistry.org

The general reactivity trend for halides in Sonogashira coupling is I > OTf > Br > Cl. wikipedia.orgnrochemistry.com As a bromo-substituted heterocycle, this compound is a suitable substrate for this transformation, though it may require slightly more forcing conditions (e.g., higher temperatures) than its iodo-analogue. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridinone to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the 2-alkynyl-1-methylpyridin-4(1H)-one product and regenerate the Pd(0) catalyst. libretexts.org

Research on related 2-amino-3-bromopyridines has shown successful Sonogashira couplings with various terminal alkynes, providing good to excellent yields. scirp.org These findings suggest that this compound would similarly be a viable substrate.

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines This table is illustrative, based on reactions with similar substrates.

| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | DMF / THF | 25-100 °C | 70-95% | nrochemistry.comscirp.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 80-96% | scirp.org |

| Pd(PPh₃)₄ / CuI | DIPA | THF | Room Temp | ~89% | nrochemistry.com |

DIPA: Diisopropylamine, DMF: Dimethylformamide, THF: Tetrahydrofuran

Negishi and Stille Coupling Variants

Beyond Sonogashira coupling, the C-Br bond in this compound is also amenable to other palladium-catalyzed cross-coupling reactions, notably the Negishi and Stille couplings, which allow for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is known for its high functional group tolerance and the reactivity of the organozinc species. youtube.comyoutube.com The synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) demonstrates the utility of this method for related substrates. wikipedia.org For this compound, a Negishi coupling would involve reacting it with an organozinc halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield a 2-alkyl or 2-aryl substituted pyridinone. wikipedia.orgnih.gov

The Stille coupling employs an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org A key advantage of Stille reagents is their stability to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation from the organotin species to the palladium center, and reductive elimination. wikipedia.orglibretexts.org The reaction can be used to introduce a wide variety of organic groups, including alkyl, alkenyl, aryl, and acyl moieties. libretexts.org

Table 2: General Parameters for Negishi and Stille Couplings of Aryl Bromides This table provides a general overview of typical reaction conditions.

| Coupling Reaction | Organometallic Reagent | Catalyst | Solvent | Temperature | Reference |

| Negishi | R-ZnX (X=Cl, Br, I) | Pd(PPh₃)₄ or Ni-based | THF, NMP | 25-80 °C | wikipedia.orgnih.gov |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or Pd(OAc)₂ | Toluene (B28343), THF, DMF | 50-100 °C | organic-chemistry.orgnumberanalytics.com |

NMP: N-Methyl-2-pyrrolidone

Reactions Involving the Carbonyl Moiety (C=O)

In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com The rate and reversibility of this addition depend on the strength of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Strong, irreversible nucleophiles: Reagents like Grignards (RMgX) or organolithiums (RLi) would be expected to add to the carbonyl, forming a tertiary alcohol upon workup. However, these highly reactive nucleophiles could potentially react with the C-Br bond as well, leading to a mixture of products.

Weaker, reversible nucleophiles: Nucleophiles such as cyanide, alcohols, or amines can also add to the carbonyl group. For example, reaction with an alcohol under acidic catalysis could lead to the formation of an acetal, though this is a reversible process. masterorganicchemistry.com

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The delocalization of electrons within the pyridinone ring can modulate the electrophilicity of the carbonyl carbon compared to a simple aliphatic ketone.

Electrophilic and Nucleophilic Reactivity of the Pyridinone Ring System

The electronic character of the pyridinone ring governs its reactivity towards electrophiles and nucleophiles. The presence of the electronegative nitrogen atom significantly influences electron distribution.

Nucleophilic Reactivity: The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). researchgate.netechemi.com In this compound, the bromine atom is located at the highly activated C2 position. This position is electron-poor due to the inductive effect of the ring nitrogen, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance, including a form where the negative charge resides on the electronegative nitrogen atom. echemi.com The C4-carbonyl group further withdraws electron density from the ring, enhancing the electrophilicity of the C2 position and promoting nucleophilic attack.

Electrophilic Reactivity: Conversely, the pyridinone ring is strongly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The electron-withdrawing nitrogen atom and the protonation of the nitrogen under acidic conditions make the ring a poor nucleophile. uoanbar.edu.iqquora.com If forced to react with a potent electrophile, substitution would be predicted to occur at the C3 or C5 positions, which are meta to the deactivating nitrogen and carbonyl groups. This is because the cationic intermediates (Wheland intermediates) formed from attack at these positions avoid placing a positive charge on the already electron-deficient nitrogen atom, which would be highly destabilizing. quora.comquora.com Friedel-Crafts reactions are generally not successful on such deactivated rings. uoanbar.edu.iq

Mechanistic Studies of Reaction Pathways and Transition States

The reaction mechanisms involving this compound are primarily understood through well-established models for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling: The mechanisms for Sonogashira, Negishi, and Stille reactions all follow a general catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This is often the rate-limiting step and results in a square planar palladium(II) intermediate. illinois.edu

Transmetalation: The organometallic reagent (copper acetylide, organozinc, or organostannane) transfers its organic group to the palladium(II) center, displacing the bromide ion. This step regenerates the metal salt (e.g., ZnX₂, SnRX₃) and forms a new diorganopalladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uzh.ch

Mechanistic studies on related systems have used kinetic analysis and the isolation of catalytic intermediates to probe these steps. illinois.eduuzh.ch For instance, in Suzuki-Miyaura couplings of bromopyridines, a transient boronate-ligated palladium complex has been identified as a key intermediate in the transmetalation step. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism for the displacement of the C2-bromide involves a two-step addition-elimination pathway.

Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, anionic Meisenheimer intermediate. The negative charge is delocalized across the ring system, including onto the carbonyl oxygen and the ring nitrogen, which provides significant stabilization. echemi.com

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the 2-substituted pyridinone product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. echemi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the molecular structure, reactivity, and spectroscopic properties of heterocyclic compounds like 2-Bromo-1-methylpyridin-4(1H)-one. Methods such as Density Functional Theory (DFT), particularly using functionals like B3LYP, are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, the pyridinone ring is expected to be nearly planar. The primary conformational flexibility would arise from the orientation of the N-methyl group, although its rotation is likely to have a low energy barrier. The key structural parameters, including bond lengths, bond angles, and dihedral angles, would be determined. The planarity of the ring system is a crucial factor influencing its electronic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is hypothetical and based on typical values for substituted pyridinones.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Br | ~1.89 Å |

| N1-CH3 | ~1.47 Å | |

| C4=O | ~1.25 Å | |

| N1-C2 | ~1.38 Å | |

| C5-C6 | ~1.36 Å | |

| Bond Angle | C3-C2-Br | ~118° |

| C2-N1-C6 | ~121° | |

| C3-C4-C5 | ~119° |

The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the π-system of the pyridinone ring and the lone pairs on the oxygen and bromine atoms. The LUMO is likely to be a π* orbital distributed over the ring. The electron-withdrawing nature of the bromine atom and the carbonyl group would influence the energies of these orbitals.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This data is hypothetical and based on typical values for substituted pyridinones.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. rsc.org The map is colored to indicate different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials. researchgate.net

In this compound, the most negative region (red) is anticipated to be localized around the carbonyl oxygen atom, making it a primary site for protonation and coordination to electrophiles. The area around the bromine atom might also show negative potential. Regions of positive potential (blue) would likely be found near the hydrogen atoms and potentially on the carbon atom of the carbonyl group, indicating susceptibility to nucleophilic attack.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations are typically done at the same level of theory as the geometry optimization. The calculated frequencies correspond to the fundamental modes of vibration. There is often a systematic overestimation of frequencies by theoretical methods, so the calculated values are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov A detailed assignment of each vibrational mode (e.g., C=O stretch, C-H bend, ring modes) can be made using tools like Total Energy Distribution (TED) analysis. nih.gov This allows for a direct correlation between the computed spectrum and an experimentally obtained one, aiding in the structural confirmation of the compound. cdnsciencepub.comcdnsciencepub.com

Prediction of Spectroscopic Parameters

Computational methods can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the 1H and 13C NMR chemical shifts. These theoretical predictions, when compared with experimental spectra, can be invaluable for confirming the proposed structure and assigning specific resonances, particularly in complex molecules.

Computational Studies of Reaction Mechanisms and Energy Barriers

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, computational studies could investigate various reactions, such as nucleophilic substitution at the C2 position (displacing the bromine) or reactions involving the carbonyl group. By calculating the geometries and energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This allows for the determination of activation energy barriers, which provides insight into the reaction kinetics and helps to predict the most favorable reaction pathway. Such studies are crucial for understanding the regioselectivity and stereoselectivity of chemical transformations. nih.gov

Molecular Dynamics Simulations

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing on the solution-phase behavior or intermolecular interactions of this compound have not been reported in publicly accessible scientific literature. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules in various environments, this particular compound has not been the subject of such published investigations.

Therefore, detailed research findings and data tables related to its behavior in solution or its interaction with other molecules from a molecular dynamics perspective are not available.

Synthetic Utility and Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The primary utility of 2-Bromo-1-methylpyridin-4(1H)-one in synthetic chemistry is its function as a robust precursor for elaborate heterocyclic frameworks. The carbon-bromine bond acts as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic methodology.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for derivatizing this scaffold. For instance, the Suzuki-Miyaura coupling allows for the introduction of a variety of aryl or vinyl substituents at the 2-position. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, linking the pyridinone core to a diverse range of amines, anilines, or other nitrogen-containing heterocycles. These transformations are crucial for building the complex polyheterocyclic systems often required for biologically active molecules. nih.gov

The pyridinone ring itself can participate in annulation reactions, where the existing ring is fused with another to create bicyclic or polycyclic systems. The strategic functionalization at the 2-position using the bromo-substituent can direct the regioselectivity of subsequent cyclization steps, providing precise control over the final molecular architecture. mdpi.com

Below is a table illustrating the potential of this compound in key cross-coupling reactions for scaffold development.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) | 2-Aryl-1-methylpyridin-4(1H)-one |

| Buchwald-Hartwig Amination | This compound + Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 2-(Dialkylamino)-1-methylpyridin-4(1H)-one |

| Sonogashira Coupling | This compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-1-methylpyridin-4(1H)-one |

Intermediate in the Preparation of Advanced Chemical Probes

Pyridinone-based structures are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.gov Pyridinone derivatives have shown a wide range of biological activities, including anti-HIV and kinase inhibitory effects. nih.govnih.govacs.org this compound serves as an ideal intermediate for generating libraries of potential chemical probes or drug candidates based on this scaffold.

The true value of this bromo-substituted intermediate lies in its utility for developing structure-activity relationships (SAR). chemrxiv.org Starting from this single building block, chemists can rapidly synthesize dozens or hundreds of analogues by varying the substituent introduced via cross-coupling at the 2-position. Each new compound can then be tested for its biological activity. This systematic approach allows researchers to probe the specific interactions between the molecule and its biological target, identifying which chemical features enhance potency or selectivity. The N-methyl group also provides a fixed point of substitution, preventing tautomerization and ensuring consistent structural features across the library of synthesized compounds.

Role in the Development of Ligands for Transition Metal Catalysis

The synthesis of novel ligands is critical for advancing transition metal catalysis. Bromo-substituted aromatics and heteroaromatics are common starting materials for ligand construction. escholarship.org this compound can be envisioned as a precursor to a new class of pyridinone-based ligands.

A common strategy involves the conversion of the C-Br bond into a C-P bond to create phosphine (B1218219) ligands. This could be achieved through a lithium-halogen exchange followed by quenching with a chlorophosphine derivative. The resulting ligand would feature a phosphine group at the 2-position, capable of coordinating to a metal center. The pyridinone moiety itself offers additional coordination sites through the ring nitrogen or the carbonyl oxygen, potentially leading to bidentate or even tridentate ligands. Such ligands could exhibit unique electronic and steric properties, influencing the outcome of catalytic reactions in novel ways. The development of asymmetric pyridinophane ligands showcases the importance of the pyridine (B92270) framework in coordination chemistry. rsc.org

A hypothetical synthetic sequence to a phosphine ligand is outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Lithium-Halogen Exchange | n-Butyllithium, THF, -78 °C | 2-Lithio-1-methylpyridin-4(1H)-one |

| 2 | Phosphinylation | Chlorodiphenylphosphine (ClPPh₂) | 2-(Diphenylphosphino)-1-methylpyridin-4(1H)-one |

Application in the Construction of Functional Organic Materials

Pyridine-containing units are integral components of many functional organic materials used in electronics and optics due to their inherent electronic properties and thermal stability. mountainscholar.org The pyridinone core, being a π-conjugated system, is a suitable candidate for inclusion in larger conjugated structures like oligomers or polymers. Such materials often exhibit interesting photophysical properties, including fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or sensors.

The 2-bromo functionality is the key to incorporating the 1-methylpyridin-4(1H)-one unit into these materials. Using polymerization methods based on cross-coupling reactions, such as Suzuki or Stille coupling, this building block can be linked with other aromatic units to create well-defined conjugated polymers. The electronic properties of the resulting material can be fine-tuned by the choice of co-monomer, while the pyridinone unit itself would impart specific characteristics, such as increased polarity or hydrogen bonding capability. The synthesis of polyheterocyclic systems with high π-conjugation for potential use in optics has been demonstrated from similar building blocks. nih.gov

Design Strategies for Modulating Reactivity and Selectivity through Halogenation

Understanding the principles of pyridine halogenation is crucial for designing synthetic routes and predicting the reactivity of the resulting halopyridines. The regioselective halogenation of pyridines is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution (EAS). nih.gov Such reactions often require harsh conditions and yield mixtures of products. chemrxiv.orgnih.gov

Modern synthetic methods have been developed to overcome these limitations and achieve high selectivity. These strategies include:

Directing Group Metalation: Using a directing group to facilitate ortho-lithiation followed by quenching with an electrophilic halogen source.

N-Oxide Chemistry: Activation of the pyridine ring by forming the N-oxide, which directs electrophiles to the 4-position. The N-oxide can be subsequently removed. nih.gov

Ring-Opening/Closing Cascades: Transforming the pyridine into a more reactive acyclic intermediate, such as a Zincke imine, which can be selectively halogenated before ring-closing to regenerate the aromatic system. chemrxiv.orgchemrxiv.org

In the case of this compound, the bromine is already in place. Its reactivity in cross-coupling reactions is modulated by the electronic environment of the pyridinone ring. The N-methyl group is electron-donating, which helps to activate the ring, while the C4-carbonyl group is electron-withdrawing. This push-pull electronic configuration influences the stability of the intermediates in catalytic cycles (e.g., oxidative addition), thereby affecting reaction rates and efficiency. Further substitution on the pyridinone ring would offer another layer of control, allowing chemists to fine-tune the reactivity of the C-Br bond for specific synthetic applications.

| Substituent Position | Electronic Effect of Substituent | Predicted Effect on C-Br Bond Reactivity in Cross-Coupling |

| C3 or C5 | Electron-donating group (e.g., -OCH₃) | Increased electron density on the ring, potentially accelerating oxidative addition. |

| C3 or C5 | Electron-withdrawing group (e.g., -CF₃) | Decreased electron density, potentially slowing oxidative addition. |

| C6 | Electron-donating group (e.g., -CH₃) | Increased electron density, potentially accelerating oxidative addition. |

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. unibo.it For the synthesis of pyridinones, including 2-Bromo-1-methylpyridin-4(1H)-one, a significant shift towards more sustainable practices is anticipated.

Future research will likely focus on the development of multicomponent reactions (MCRs) under solvent-free or greener solvent conditions. rsc.orgmdpi.comresearchgate.net MCRs offer inherent advantages in terms of atom economy and step-efficiency, as they combine three or more reactants in a single pot to form a complex product. mdpi.comresearchgate.net Researchers are exploring thermal, catalyst-free conditions for the synthesis of diverse 2-pyridone derivatives, which simplifies the reaction setup and purification process. rsc.orgresearchgate.net The use of alternative and environmentally benign reaction media, such as water or ethanol, is also a key area of investigation for pyridine (B92270) synthesis. rsc.orgresearchgate.net

Furthermore, the development of catalytic systems that are reusable and operate under mild conditions is a critical goal. For instance, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, aligns with the principles of sustainable chemistry. acs.org The exploration of bio-based starting materials and reagents will also contribute to creating more sustainable pathways to pyridinone scaffolds.

A summary of green synthetic approaches for pyridines and pyridones is presented in the table below.

| Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | Three or more components react in a single step. mdpi.comresearchgate.net | High atom economy, reduced waste, simplified procedures. mdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal conditions. rsc.orgresearchgate.net | Reduced solvent waste, potential for cleaner reactions, ease of product isolation. mdpi.com |

| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. rsc.orgresearchgate.net | Reduced toxicity and environmental impact. rsc.org |

| Heterogeneous Catalysis | Catalysts are in a different phase from the reactants. acs.org | Ease of catalyst separation and recycling, improved sustainability. acs.org |

Exploration of Novel Catalytic Transformations

The bromine atom at the 2-position of this compound makes it an ideal substrate for a wide array of catalytic cross-coupling reactions. wikipedia.orgnrochemistry.comyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse molecular architectures. wikipedia.org

Future research will undoubtedly focus on expanding the scope of known coupling reactions and discovering entirely new catalytic transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established for functionalizing bromopyridines. researchgate.netresearchgate.net However, there is a continuous drive to develop more efficient and versatile catalytic systems. This includes the design of novel ligands that can enhance catalyst activity, selectivity, and stability, as well as the exploration of catalysts based on more abundant and less expensive metals. nih.gov

The selective functionalization of C-H bonds is another rapidly advancing area in catalysis. researchgate.net Developing methods for the direct and selective C-H functionalization of the pyridinone core of this compound, in addition to transformations at the C-Br bond, would provide a highly efficient route to novel derivatives. This would allow for the late-stage modification of complex molecules, a highly desirable feature in medicinal chemistry and materials science. acs.org

Key areas for future exploration in catalytic transformations are highlighted below.

| Catalytic Transformation | Description | Potential Applications |

| Advanced Cross-Coupling | Development of new catalysts and ligands for reactions like Suzuki, Stille, and Buchwald-Hartwig amination. nrochemistry.com | Synthesis of complex pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov |

| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds on the pyridinone ring. nih.govresearchgate.net | Efficient and atom-economical synthesis of novel derivatives with diverse substitution patterns. researchgate.net |

| Novel Metal Catalysis | Exploration of catalysts based on earth-abundant metals as alternatives to precious metals like palladium. | More cost-effective and sustainable synthetic methods. |

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net For this compound and its derivatives, advanced computational modeling will play an increasingly important role in predicting reaction outcomes and designing molecules with specific properties.

DFT calculations can provide valuable insights into reaction mechanisms, helping chemists to understand how reactions occur and to design more efficient catalytic systems. nih.gov By modeling transition states and reaction intermediates, researchers can predict the feasibility of a proposed synthetic route and identify potential side reactions. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Furthermore, computational methods can be used to predict the physicochemical and biological properties of novel pyridinone derivatives before they are synthesized. nih.gov By calculating properties such as electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific electronic properties for materials science applications or optimal binding affinities for drug discovery. nih.govnih.gov

The integration of machine learning and artificial intelligence with computational chemistry is also an exciting frontier. These approaches can analyze large datasets of chemical information to identify patterns and make predictions with even greater accuracy, accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the way chemicals are manufactured, from laboratory-scale synthesis to industrial production. aminer.orgbohrium.comnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with purification and analysis steps. nih.govresearchgate.net

For the synthesis and functionalization of this compound, the adoption of flow chemistry platforms presents a significant opportunity for future development. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to improved selectivity and reduced by-product formation. bohrium.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Automated synthesis platforms, which combine robotic systems with flow chemistry, will further accelerate the exploration of the chemical space around the this compound core. These systems can perform large numbers of experiments in a short period, enabling the rapid optimization of reaction conditions and the creation of extensive libraries of derivatives for high-throughput screening in drug discovery and materials science. bohrium.com The integration of real-time monitoring techniques, such as in-line NMR and FT-IR spectroscopy, can provide immediate feedback on reaction progress, allowing for dynamic optimization and control. nih.gov

The development of robust and scalable flow chemistry processes for the synthesis and diversification of this compound will be a key enabler for its broader application in various fields.

Q & A

Q. Methodological Approach :

- X-ray crystallography remains the gold standard for unambiguous structural determination. Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) .

- For non-crystalline samples, combine <sup>1</sup>H/<sup>13</sup>C NMR with 2D-COSY and HSQC to assign proton environments and differentiate between regioisomers (e.g., distinguishing 2-bromo vs. 4-bromo substituents) .

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas and detects halogen isotopic patterns (e.g., Br’s 1:1 <sup>79</sup>Br/<sup>81</sup>Br doublet) .

How does the electronic environment of the pyridinone ring influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Mechanistic Analysis :

- The electron-deficient pyridinone ring activates the bromine substituent toward Suzuki-Miyaura coupling . DFT calculations show that the carbonyl group at position 4 stabilizes the transition state by lowering the LUMO energy of the C-Br bond .

- Experimental validation: React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 (2 mol%) and K2CO3 in THF/H2O (3:1) at 80°C. Monitor selectivity for C–Br vs. competing C–O bond cleavage .

What strategies mitigate decomposition of this compound under ambient storage conditions?

Q. Stability and Handling :

- Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., de-brominated pyridinone) indicate the need for tighter moisture control .

How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Q. Computational Methodology :

- Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to calculate Fukui indices for electrophilic attack. The C-3 position shows higher electrophilicity due to resonance stabilization from the carbonyl group .

- Validate predictions experimentally via bromination of 1-methylpyridin-4(1H)-one. Compare calculated vs. observed product ratios (e.g., 85% C-3 bromination in DCM at 25°C) .

What are the key challenges in synthesizing enantiomerically pure derivatives of this compound?

Q. Stereochemical Considerations :

- The planar pyridinone ring limits chiral induction. Strategies include:

- Introducing chiral auxiliaries (e.g., Evans’ oxazolidinones) at the methyl group .

- Catalytic asymmetric hydrogenation of prochiral intermediates (e.g., using Ru-BINAP catalysts) .

- Analyze enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) or VCD spectroscopy .

How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

Q. Tautomerism Analysis :

- In nonpolar solvents (e.g., toluene), the keto form dominates (95% at 25°C). In polar solvents (e.g., DMSO), the enol form increases (∼30%) due to stabilization by hydrogen bonding .

- Study via variable-temperature <sup>1</sup>H NMR (300–400 K): Observe downfield shifts of NH protons (enol form) vs. carbonyl C=O signals (keto form) .

What synthetic routes enable the incorporation of this compound into polymeric materials for optoelectronic applications?

Q. Materials Science Applications :

- Co-polymerization : React with diethynylbenzene via Sonogashira coupling (PdCl2(PPh3)2, CuI) to form conjugated polymers. Characterize via UV-Vis (λmax ∼450 nm) and cyclic voltammetry (HOMO/LUMO levels) .

- Post-polymerization functionalization: Perform Stille coupling with thiophene derivatives to enhance charge mobility .

How can contradictory data on the biological activity of this compound derivatives be reconciled?

Q. Data Conflict Resolution :

- Cross-validate assays: Compare IC50 values from MTT cytotoxicity (HeLa cells) vs. kinase inhibition (e.g., EGFR). Discrepancies may arise from off-target effects .

- Conduct metabolite profiling (LC-MS/MS) to identify degradation products that alter activity .

What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?

Q. Process Chemistry Guidelines :

- Use continuous flow reactors for bromination steps to control exotherms and reduce batch-to-batch variability .

- Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor reaction endpoints .

- Optimize crystallization conditions (e.g., anti-solvent addition with ethyl acetate) to ensure consistent particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.